(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid
CAS No.: 1410792-24-3
Cat. No.: VC11681933
Molecular Formula: C15H20FNO4
Molecular Weight: 297.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1410792-24-3 |
|---|---|
| Molecular Formula | C15H20FNO4 |
| Molecular Weight | 297.32 g/mol |
| IUPAC Name | (2R)-3-(2-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1 |
| Standard InChI Key | QSDAZPHENNYPKS-OAHLLOKOSA-N |
| Isomeric SMILES | C[C@@](CC1=CC=CC=C1F)(C(=O)O)NC(=O)OC(C)(C)C |
| SMILES | CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1F)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1F)C(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s structure integrates three critical components:
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A tert-butoxycarbonyl (Boc) group attached to the amino functionality, which serves as a protective moiety during synthetic workflows .
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A 2-fluorophenyl substituent at the β-position, introducing aromaticity and electronic effects that influence solubility and target binding .
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A methyl group at the α-carbon, which imposes steric constraints that stabilize the (2R) stereochemical configuration .
The carboxylic acid terminus enhances water solubility under physiological conditions, while the Boc group ensures compatibility with standard peptide coupling reactions .
Table 1: Key Identifiers and Structural Data
| Property | Value |
|---|---|
| CAS No. | 1410792-24-3 |
| Molecular Formula | |
| Molecular Weight | 297.32 g/mol |
| IUPAC Name | (2R)-3-(2-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| SMILES | CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1F)C(=O)O |
| InChIKey | QSDAZPHENNYPKS-OAHLLOKOSA-N |
| PubChem CID | 121237390 |
Synthesis and Characterization
Boc Protection Strategies
The Boc group is typically introduced using di-tert-butyl dicarbonate () under basic conditions, a method widely documented for amino acid derivatives . For this compound, the (2R) configuration suggests enantioselective synthesis, potentially involving chiral auxiliaries or asymmetric catalysis .
Stepwise Synthesis Overview
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Amino Protection: Reaction of the parent amino acid with in tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by 4-dimethylaminopyridine (DMAP) .
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Fluorophenyl Incorporation: Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 2-fluorophenyl group.
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Methyl Group Installation: Alkylation or stereoselective reduction of a ketone intermediate to establish the methyl branch .
Analytical Characterization
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NMR Spectroscopy: -NMR would reveal distinct signals for the Boc group’s tert-butyl protons (δ 1.4 ppm), fluorophenyl aromatic protons (δ 7.2–7.5 ppm), and the methyl group (δ 1.2 ppm).
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Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 297.32, consistent with the molecular weight.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by the carboxylic acid and Boc groups. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water at neutral pH. Under acidic conditions, the Boc group hydrolyzes, releasing the free amine .
Table 2: Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (Predicted) | 2.8 ± 0.3 |
| pKa (Carboxylic Acid) | 3.1 ± 0.2 |
| Melting Point | Not reported (typically 150–200°C for similar Boc-protected acids) |
| Stability | Stable at -20°C; hydrolyzes in acidic or basic conditions |
Related Compounds and Comparative Analysis
Table 3: Structurally Analogous Compounds
Research Directions and Challenges
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